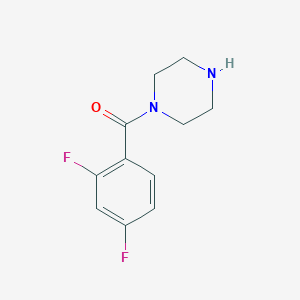

1-(2,4-Difluorobenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Difluorobenzoyl)piperazine is a synthetic compound belonging to the family of fluorobenzoyl-substituted piperazines. Its molecular formula is C11H12F2N2O, and it has a molecular weight of 226.22 g/mol. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 1-(2,4-Difluorobenzoyl)piperazine typically involves the reaction of 2,4-difluorobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

1-(2,4-Difluorobenzoyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorobenzoic acid and piperazine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(2,4-Difluorobenzoyl)piperazine has several notable applications in scientific research:

Medicinal Chemistry

- Drug Development : This compound has been explored as a potential lead in the development of new pharmaceuticals, particularly for targeting various receptors involved in neurological and psychiatric disorders. Its structural similarity to known pharmacophores allows it to be a candidate for further optimization .

- Receptor Interaction Studies : Research indicates that derivatives of piperazine, including this compound, can act as antagonists for neurokinin receptors. This suggests potential applications in treating conditions like anxiety and depression .

Biochemical Probes

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play roles in metabolic pathways. For instance, studies have shown that piperazine derivatives can inhibit tyrosinase, an enzyme involved in melanin production, which could be relevant for treating hyperpigmentation disorders .

Material Science

- Polymer Chemistry : The incorporation of fluorinated groups into polymer matrices can enhance their thermal stability and chemical resistance. Research is ongoing to explore how this compound can serve as a building block for advanced materials with tailored properties.

Case Study 1: Neurokinin Receptor Antagonists

In a study focused on developing neurokinin receptor antagonists, various substituted piperazines were synthesized and evaluated for their binding affinity and selectivity. Among them, compounds similar to this compound exhibited promising results in terms of potency and pharmacokinetic profiles. This highlights the compound's potential as a therapeutic agent for treating anxiety and depression .

Case Study 2: Tyrosinase Inhibition

A series of piperazine derivatives were synthesized to evaluate their inhibitory effects on tyrosinase. The study found that certain modifications on the piperazine scaffold significantly enhanced inhibitory activity. This underscores the importance of structural variations in optimizing compounds for specific enzymatic targets .

Mecanismo De Acción

The mechanism of action of 1-(2,4-Difluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .

Comparación Con Compuestos Similares

1-(2,4-Difluorobenzoyl)piperazine can be compared with other fluorobenzoyl-substituted piperazines, such as:

These compounds share similar structural features but differ in their specific substitutions and functional groups, leading to variations in their chemical reactivity and biological activity. The unique substitution pattern of this compound contributes to its distinct properties and applications in research and industry .

Actividad Biológica

1-(2,4-Difluorobenzoyl)piperazine is a synthetic compound derived from piperazine, notable for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C11H13ClF2N2O and is characterized by a difluorobenzoyl group attached to a piperazine ring. The synthesis typically involves the reaction of 2,4-difluorobenzoyl chloride with piperazine under controlled conditions to yield the hydrochloride form, which is often used in biological studies due to its solubility properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluorobenzoyl group enhances binding affinity to specific enzymes or receptors, potentially modulating their activity. The piperazine moiety may also influence the compound's pharmacokinetics and dynamics .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it showed an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma (PDAC) cells .

- Neuropharmacological Effects : Similar compounds have been evaluated for their affinity towards serotoninergic and dopaminergic receptors. Although specific data on this compound is limited, related structures have shown potential as neuroleptic agents with lower side effects compared to traditional antipsychotics .

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of piperazine can exhibit antimicrobial properties. However, detailed studies specifically focusing on this compound are still needed .

Data Table: Biological Activity Summary

Case Studies

- Pancreatic Cancer Research : A study evaluating the antiproliferative effects of various benzoylpiperazines found that this compound significantly inhibited cell growth in PDAC models. This suggests its potential as a lead compound in developing new cancer therapies .

- Neuropharmacology : In receptor binding studies involving similar compounds, it was noted that modifications to the piperazine structure could yield derivatives with favorable neuropharmacological profiles. This highlights the need for further exploration of this compound in this context .

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXBIPKSNLZMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.